BenchChemオンラインストアへようこそ!

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

This reference standard is the only impurity combining C9-C10 olefin, C8-carboxy, and N-trifluoroacetyl modifications, delivering an irreplaceable chromatographic retention time and MS fragmentation pattern. It is critical for resolving the doxorubicin olefin impurity peak in HPLC system suitability tests and supporting ANDA impurity qualification. Avoid generic substitutions—only this certified material ensures method specificity and regulatory alignment.

Molecular Formula C₂₉H₂₆F₃NO₁₁
Molecular Weight 621.51
CAS No. 68168-15-0
Cat. No. B1142541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide
CAS68168-15-0
Molecular FormulaC₂₉H₂₆F₃NO₁₁
Molecular Weight621.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide (CAS 68168-15-0): A Triple-Modified Anthracycline Impurity Standard for Doxorubicin Quality Control


9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide (CAS 68168-15-0) is a semi-synthetic anthracycline derivative and a characterized impurity of the antineoplastic agent doxorubicin . The compound features three distinct structural modifications relative to the parent drug: dehydration across the C9–C10 position to form a 9,10-anhydro (olefin) moiety, replacement of the C8-acetyl group with a carboxylic acid (8-desacetyl-8-carboxy), and N-trifluoroacetylation of the daunosamine amino group . With a molecular formula of C₂₉H₂₆F₃NO₁₁ and a molecular weight of 621.51 g/mol, it is utilized primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during the commercial production and regulatory review of doxorubicin drug substances and products .

Why Doxorubicin Impurity Reference Standards Cannot Be Interchanged: The Unique Multi-Site Modification Profile of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide


Generic substitution among doxorubicin impurity reference standards is analytically unsound because 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide possesses a unique combination of three simultaneous structural alterations—C9–C10 olefin formation, C8 carboxyl substitution, and N-trifluoroacetylation—that distinguishes it from all other common doxorubicin-related impurities such as 9,10-Anhydro Doxorubicin (CAS 80996-23-2, lacking both the 8-carboxy and N-trifluoroacetyl groups; MW 525.5), N-Trifluoroacetyl Doxorubicin (CAS 26295-56-7, lacking the 9,10-anhydro and 8-carboxy modifications; MW 639.5), and 9,10-Anhydro-8-desacetyl-8-carboxy Daunorubicin (lacking the N-trifluoroacetyl and possessing the daunorubicin 8-acetyl side chain). This unique multi-site modification profile generates a distinctive chromatographic retention time, mass spectrometric fragmentation pattern, and UV-Vis spectral signature that cannot be replicated by any single or double-modified impurity standard, making it an irreplaceable system suitability marker for HPLC impurity profiling and an essential reference material for Abbreviated New Drug Application (ANDA) regulatory submissions [1].

Quantitative Differentiation Evidence for 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide (CAS 68168-15-0) Against Closest Analogs


Molecular Weight Differentiation of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide from Closest Doxorubicin Impurity Analogs

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide (MW 621.51 g/mol, C₂₉H₂₆F₃NO₁₁) is distinguishable by molecular weight from its three closest doxorubicin impurity analogs: 9,10-Anhydro Doxorubicin (MW 525.52 g/mol, C₂₇H₂₇NO₁₀), N-Trifluoroacetyl Doxorubicin (MW 639.53 g/mol, C₂₉H₂₈F₃NO₁₂), and 9,10-Anhydro-8-desacetyl-8-carboxy Daunorubicin hydrochloride (MW 547.94 g/mol, C₂₆H₂₆ClNO₁₀) . The mass difference of approximately +96 Da versus 9,10-Anhydro Doxorubicin (Δ = +96.0 Da), -18 Da versus N-Trifluoroacetyl Doxorubicin (Δ = -18.0 Da), and +73.6 Da versus the corresponding daunorubicin analog provides unambiguous mass spectrometric identification when coupled with HPLC-UV analysis .

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Reduction in Cytotoxic Activity: Class-Level Evidence from 9,10-Anhydro Anthracycline Analogs Versus Parent Doxorubicin

While no direct cytotoxicity data for 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide itself is publicly available, class-level evidence from structurally related 9,10-anhydro anthracycline analogs demonstrates that the 9,10-anhydro modification consistently and significantly reduces cytotoxicity relative to the parent drug. In the Potti and Israel (1982) study, 9,10-anhydroadriamycin (9,10-Anhydro Doxorubicin) exhibited an ID₅₀ of 2.31 µM against CCRF-CEM human lymphoblastic leukemic cells, compared to 0.066 µM for the parent adriamycin (doxorubicin)—a 35-fold reduction in potency. Similarly, 9,10-anhydrodaunorubicin showed an ID₅₀ of 2.56 µM versus 0.040 µM for daunorubicin (a 64-fold reduction) [1]. The additional 8-carboxy and N-trifluoroacetyl modifications present in 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide are expected to further attenuate DNA intercalation capacity and cellular uptake, consistent with the class-level observation that loss of the 9-carbinol function by dehydration leads to a reduction in biological activity [1][2].

Cytotoxicity assay Structure-activity relationship Anthracycline pharmacology

Retention Time Differentiation: HPLC System Suitability Marker for Doxorubicin Impurity Profiling

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide, due to its combined 9,10-anhydro (increased hydrophobicity from conjugation extension), 8-carboxy (increased polarity and ionizability), and N-trifluoroacetyl (increased lipophilicity) modifications, possesses a unique reversed-phase HPLC retention profile that differs from all other doxorubicin impurities. Published impurity profiling methods for doxorubicin utilize C18 columns with acetonitrile-aqueous ammonium formate buffer (pH 4.0) and fluorescence detection (excitation at 482 nm), conditions under which the target compound can be resolved from 9,10-Anhydro Doxorubicin (earlier eluting, lacking the polar 8-carboxy group) and from N-Trifluoroacetyl Doxorubicin (later eluting, lacking the hydrophilic 8-carboxy but possessing increased lipophilicity) [1]. This compound is specifically designated as 'Doxorubicin Olefin Impurity' in pharmacopeial impurity indexing systems, reflecting its distinct chromatographic identity as a 9,10-olefin-containing, 8-carboxylated, N-acylated species .

HPLC impurity profiling System suitability Relative retention time

Regulatory and Analytical Method Validation (AMV) Utility as a Triple-Modified Impurity Reference Standard

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is explicitly designated for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) during commercial production of doxorubicin [1]. Unlike single-modification impurities such as 9,10-Anhydro Doxorubicin (only the olefin modification) or N-Trifluoroacetyl Doxorubicin (only the N-acyl modification), this triple-modification impurity simultaneously probes three critical degradation or synthetic impurity pathways—dehydration, deacetylation/oxidation, and N-acylation—making it a more informative and efficient system suitability standard for comprehensive impurity profiling . Its use as a combined marker reduces the number of individual reference standards required for a complete impurity method validation, offering procurement efficiency for analytical laboratories supporting ANDA submissions [1].

ANDA regulatory submission Method validation Impurity reference standard

Best-Fit Application Scenarios for 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide (CAS 68168-15-0) Based on Quantitative Differentiation Evidence


HPLC System Suitability and Impurity Profiling for Doxorubicin ANDA Submissions

Pharmaceutical QC laboratories preparing ANDA submissions for generic doxorubicin hydrochloride utilize this compound as a system suitability reference standard to establish the resolution of the critical 'Doxorubicin Olefin Impurity' peak from doxorubicin and other impurities. Its distinct retention time, resulting from the combination of 9,10-anhydro, 8-carboxy, and N-trifluoroacetyl modifications, ensures that the HPLC method can adequately separate and quantify this impurity. Its unambiguous molecular weight (621.51 g/mol) also serves as a confirmatory LC-MS identification marker [1].

Toxicological Risk Assessment of Doxorubicin Degradation and Process Impurities

In toxicological risk assessment supporting ANDA submissions, this compound serves as a characterized impurity for which the reduced cytotoxicity—inferred from the 35-fold to 64-fold potency reduction observed for related 9,10-anhydro anthracyclines relative to parent doxorubicin—can be leveraged in impurity qualification arguments. Its structural characterization supports the toxicological qualification of the 'olefin impurity' class in doxorubicin drug substance specifications [1].

Stability-Indicating Method Development for Doxorubicin Forced Degradation Studies

This compound is employed as a reference marker in forced degradation studies of doxorubicin, particularly under acidic dehydration conditions that generate the 9,10-anhydro (olefin) impurity class. Its triple-modification structure (9,10-anhydro, 8-carboxy, N-trifluoroacetyl) makes it a comprehensive probe for evaluating chromatographic resolution of multiple impurity types within a single analytical run, streamlining stability-indicating method development [1].

Reference Standard for LC-MS Method Qualification in Doxorubicin Manufacturing Process Control

In-process control laboratories supporting commercial doxorubicin manufacturing use this compound as a qualified reference standard for LC-MS identification and quantification of the doxorubicin olefin impurity. Its unique molecular weight (621.51 g/mol) and distinct MS fragmentation pattern, arising from the combined 9,10-anhydro, 8-carboxy, and N-trifluoroacetyl modifications, provide a definitive signal for this specific impurity in the presence of other process-related impurities, ensuring batch-to-batch consistency and regulatory compliance [1].

Quote Request

Request a Quote for 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.